molecular formula C18H20N2O2 B2882006 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034574-89-3

3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2882006
CAS No.: 2034574-89-3
M. Wt: 296.37
InChI Key: MVUOMBITKYQGAP-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a phenyl group, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Formation of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts acylation or alkylation reactions, using phenyl halides or phenyl ketones as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyridine rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one or pyrrolidine-2,5-diones.

    Pyridine Derivatives: Compounds with a pyridine moiety, such as pyridin-2-ylamides or pyridin-4-ylcarbamates.

    Phenyl Derivatives: Compounds with a phenyl group, such as phenylacetic acid or phenylalanine.

Uniqueness

3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of its structural features, which provide a versatile scaffold for drug design and development. The presence of the phenyl, pyrrolidine, and pyridine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-phenyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(7-6-15-4-2-1-3-5-15)20-13-10-17(14-20)22-16-8-11-19-12-9-16/h1-5,8-9,11-12,17H,6-7,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUOMBITKYQGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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